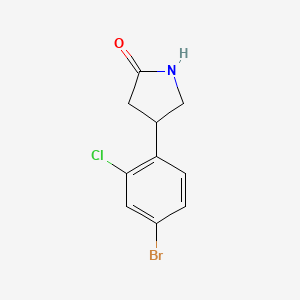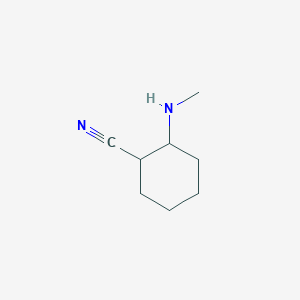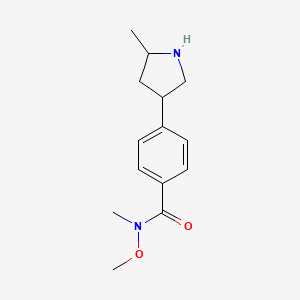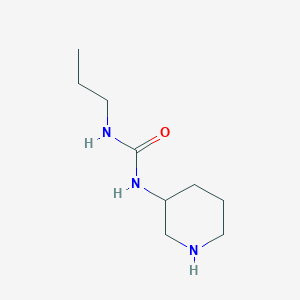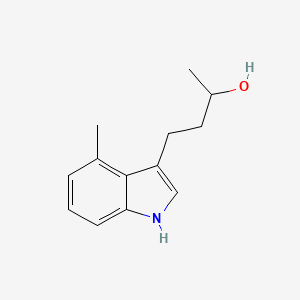
Methyl 2-(aminooxy)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminooxy)-4-methylpentanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylpentanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the compound in high purity and yield . The reaction proceeds smoothly under mild conditions, making it an efficient and practical approach for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(aminooxy)-4-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxy compounds. These products can be further utilized in synthetic chemistry for the development of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminooxy)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research has explored its potential as an anticancer agent, particularly in the treatment of colorectal cancer.
Industry: Its reactivity and versatility make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cystathionine-β-synthase, it interferes with the enzyme’s ability to produce hydrogen sulfide, a molecule that promotes tumor growth and proliferation . By inhibiting this enzyme, the compound can reduce tumor growth and induce cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxyacetic acid: A precursor to Methyl 2-(aminooxy)-4-methylpentanoate, it shares similar reactivity but lacks the ester functionality.
Hydroxylamine derivatives: These compounds also contain the -ONH2 group and exhibit similar reactivity in chemical reactions.
Uniqueness
This compound is unique due to its ester functionality, which enhances its solubility and reactivity compared to other aminooxy compounds. This makes it a more versatile intermediate in organic synthesis and a more effective inhibitor in biological applications.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
methyl 2-aminooxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)4-6(11-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |
InChI-Schlüssel |
NVAFDRCMCAACDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


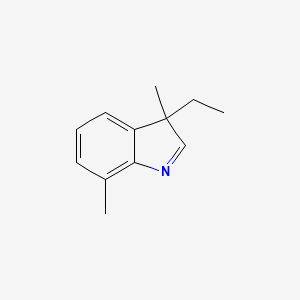
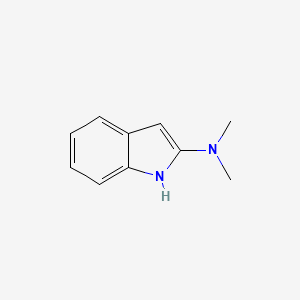

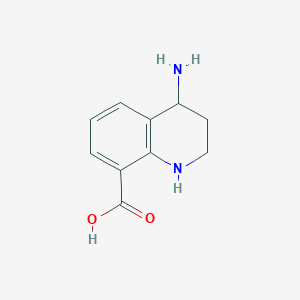
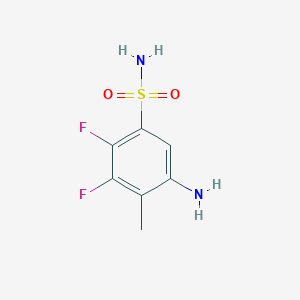
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)

